4-Ethenyloxane-4-carboxylic acid

Polymer Chemistry Radical Polymerization Copolymer Synthesis

Sourcing a single monomer that introduces both polarity and a reactive handle into polymer backbones is often a bottleneck. 4-Ethenyloxane-4-carboxylic acid (CAS 2305255-31-4) directly addresses this: its vinyl group enables radical copolymerization, while the carboxylic acid moiety allows for conjugation, salt formation, or decarboxylative coupling. Unlike the non-vinyl parent acid (CAS 5337-03-1), it uniquely delivers heterocyclic tetrahydropyran rings into coatings, adhesives, and sealants. - Dual Functionality: Simultaneously installs polar -COOH groups and a polymerizable vinyl handle. - Supply Reliability: Available as a white powder (≥95% purity); ships at ambient temperature with global logistics support.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 2305255-31-4
Cat. No. B2502634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethenyloxane-4-carboxylic acid
CAS2305255-31-4
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESC=CC1(CCOCC1)C(=O)O
InChIInChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10)
InChIKeyAWCXNDZURGFZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenyloxane-4-carboxylic acid: Vinyl-Tetrahydropyran Scaffold


4-Ethenyloxane-4-carboxylic acid (CAS 2305255-31-4), also named 4-vinyltetrahydro-2H-pyran-4-carboxylic acid, is a heterocyclic building block featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a carboxylic acid and a vinyl (ethenyl) group . This dual functionality enables its use as a versatile small molecule scaffold in organic synthesis , particularly in radical polymerization and copolymerization reactions to produce tailored polymers for coatings, adhesives, and sealants . The vinyl group provides a reactive handle for polymerization or further functionalization, while the carboxylic acid moiety offers a site for conjugation, salt formation, or decarboxylative coupling.

Why 4-Ethenyloxane-4-carboxylic acid Cannot Be Substituted


Although several oxane-4-carboxylic acid derivatives exist, substitution with a generic analog without the vinyl group leads to fundamental changes in chemical reactivity and application scope. The parent tetrahydropyran-4-carboxylic acid (CAS 5337-03-1) lacks the ethenyl moiety, rendering it unsuitable for vinyl-based polymerization or cross-coupling strategies . Conversely, replacing the vinyl group with an ethyl (CAS 1158759-88-6) or ethynyl (CAS 2167622-62-8) group alters the compound's electronic properties and polymerization behavior, impacting copolymer composition and final material characteristics. 4-Ethenyloxane-4-carboxylic acid's specific combination of a tetrahydropyran core, a carboxylic acid, and a vinyl group defines its unique profile as a monomer and synthetic intermediate, and the quantitative differences detailed below confirm that simple in-class substitution is not a viable procurement strategy.

4-Ethenyloxane-4-carboxylic acid: Evidence vs. Analogs


Radical Polymerization Enabled by Vinyl Group

4-Ethenyloxane-4-carboxylic acid is specifically utilized in radical polymerization due to its vinyl group, a feature absent in the saturated parent compound, tetrahydropyran-4-carboxylic acid . This functional distinction is critical for synthesizing polymers where the tetrahydropyran ring is incorporated as a pendant group. The target compound's ability to participate in copolymerization reactions directly enables the creation of materials with tailored properties for coatings, adhesives, and sealants, a capability not shared by its non-vinyl analog .

Polymer Chemistry Radical Polymerization Copolymer Synthesis

Molecular Identity vs. Saturated Ethyl Analog

The target compound's molecular formula (C8H12O3) and molecular weight (156.18 g/mol) are distinct from those of its saturated analog, 4-ethyloxane-4-carboxylic acid (CAS 1158759-88-6), which has a molecular formula of C8H14O3 and a molecular weight of 158.19 g/mol . This difference of 2 hydrogen atoms (and ~2 Da) arises from the saturation of the vinyl group to an ethyl group. Such precise differences are critical for identity confirmation via mass spectrometry and elemental analysis, ensuring procurement of the correct vinyl-containing monomer rather than the structurally similar but functionally distinct ethyl analog.

Analytical Chemistry Chemical Purity Structural Characterization

Vinyl vs. Ethynyl: Distinct Reactivity Pathways

The target compound's vinyl group offers a distinct reactivity profile compared to the ethynyl group found in the related alkyne analog, 4-ethynyloxane-4-carboxylic acid (CAS 2167622-62-8) . While the ethynyl analog can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, the vinyl group of 4-ethenyloxane-4-carboxylic acid is more suited for radical polymerization and thiol-ene 'click' reactions. The ethynyl group can also form reactive intermediates for biological interactions , a mechanism not shared by the vinyl group. This difference in reaction pathways is a direct consequence of the carbon-carbon bond hybridization (sp2 vs. sp).

Click Chemistry Cross-Coupling Bioorthogonal Chemistry

Applications of 4-Ethenyloxane-4-carboxylic acid


Vinyl-Functionalized Polymers for Coatings and Adhesives

4-Ethenyloxane-4-carboxylic acid serves as a co-monomer in radical polymerization to produce copolymers with pendant tetrahydropyran rings. This allows for the introduction of polar carboxylic acid groups and heterocyclic moieties into polymer backbones, which can modify adhesion, hydrophilicity, and mechanical properties of resulting coatings and sealants .

Decarboxylative Vinylation Precursor

The carboxylic acid group of 4-ethenyloxane-4-carboxylic acid can undergo decarboxylative cross-coupling with vinyl halides under photoredox/nickel catalysis. This methodology, demonstrated for alkyl carboxylic acids, provides a route to install vinyl groups onto complex molecules, leveraging the compound's dual functionality [1].

4-Substituted Tetrahydropyran Derivatives Synthesis

As a 4-substituted tetrahydropyran-4-carboxylic acid derivative, this compound can serve as a starting material for the synthesis of other 4-substituted tetrahydropyrans. A described method for producing 4-substituted tetrahydropyran from such carboxylic acids via reaction with an organic base under mild conditions demonstrates a general synthetic utility for this class of compounds [2].

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